molecular formula C22H16F6N4O3 B2786173 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 923211-04-5

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2786173
CAS No.: 923211-04-5
M. Wt: 498.385
InChI Key: KNSNVBHLVJTNSA-UHFFFAOYSA-N
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Description

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a dihydropyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridazine ring and the introduction of the trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to ensure consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The dihydropyridazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl groups and a dihydropyridazine ring allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F6N4O3/c1-12-2-4-15(5-3-12)30-20(35)17-6-7-19(34)32(31-17)11-18(33)29-16-9-13(21(23,24)25)8-14(10-16)22(26,27)28/h2-10H,11H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSNVBHLVJTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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